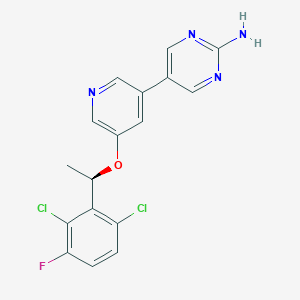

Ship2-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPYDXUUBCDYKQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of SHIP2 in Cellular Signaling: A Technical Guide for Researchers

An In-depth Examination of the Function, Mechanism, and Therapeutic Potential of the SH2-Containing Inositol 5-Phosphatase 2

Introduction

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a ubiquitously expressed enzyme that plays a critical role in various intracellular signaling pathways.[1] As a lipid phosphatase, SHIP2's primary function is to dephosphorylate phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3) at the 5' position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PtdIns(3,4)P2).[2] This action positions SHIP2 as a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism.[3] Dysregulation of SHIP2 activity has been implicated in a range of pathologies, including type 2 diabetes, cancer, and neurodegenerative diseases, making it a compelling target for drug development.[4][5] This technical guide provides a comprehensive overview of SHIP2's function, mechanism of action, and involvement in key signaling pathways, along with detailed experimental protocols for its study.

Molecular Structure and Catalytic Mechanism

SHIP2 is a large, multi-domain protein that, in addition to its central catalytic 5'-phosphatase domain, contains several protein-protein interaction motifs.[6] These include an N-terminal SH2 domain, a proline-rich region, and a C-terminal sterile alpha motif (SAM) domain.[6] The SH2 domain facilitates the recruitment of SHIP2 to phosphorylated tyrosine residues on activated signaling proteins, thereby localizing its phosphatase activity to specific subcellular compartments.[7]

The catalytic mechanism of SHIP2 involves the hydrolysis of the 5'-phosphate from PtdIns(3,4,5)P3. This enzymatic reaction is crucial for terminating the signals initiated by the activation of PI3K.[8] While SHIP2 primarily acts on PtdIns(3,4,5)P3, it has been shown to have broader substrate specificity, also hydrolyzing other phosphoinositides such as PtdIns(4,5)P2 and PtdIns(3,5)P2 at the 5' position.[1]

Role in Signaling Pathways

The most well-characterized role of SHIP2 is its negative regulation of the PI3K/Akt signaling pathway.[3] Upon activation by growth factors or insulin, PI3K phosphorylates PtdIns(4,5)P2 to generate PtdIns(3,4,5)P3. This second messenger recruits pleckstrin homology (PH) domain-containing proteins, such as Akt and PDK1, to the plasma membrane, leading to their activation and downstream signaling. By hydrolyzing PtdIns(3,4,5)P3, SHIP2 dampens this signaling cascade.

However, the product of SHIP2's activity, PtdIns(3,4)P2, is also a signaling molecule that can activate a subset of PH domain-containing proteins, including Akt.[2] This dual role of SHIP2 in both terminating PtdIns(3,4,5)P3 signaling and generating PtdIns(3,4)P2 adds a layer of complexity to its function, with the ultimate cellular outcome being context-dependent.

Beyond the PI3K/Akt pathway, SHIP2 is involved in regulating other signaling cascades, including those initiated by the epidermal growth factor receptor (EGFR).[9] SHIP2 can be recruited to the activated EGFR and influence its trafficking and degradation, thereby modulating the duration and intensity of EGFR signaling.[9]

Quantitative Data Summary

The study of SHIP2 has been significantly advanced by the development of small molecule inhibitors. The following tables summarize key quantitative data related to SHIP2's enzymatic activity and the potency of a well-characterized inhibitor, AS1949490.

Table 1: Inhibitor Specificity and Potency (IC50 Values)

| Compound | Target | IC50 (µM) |

| AS1949490 | Human SHIP2 | 0.62 |

| AS1949490 | Mouse SHIP2 | 0.34 |

| AS1949490 | Human SHIP1 | 13 |

| AS1949490 | Human PTEN | >50 |

| AS1949490 | Human Synaptojanin | >50 |

| AS1949490 | Human Myotubularin | >50 |

Table 2: Kinetic Parameters of SHIP2

| Substrate | Km (µM) | Ki of AS1949490 (µM) | Inhibition Type |

| Ins(1,3,4,5)P4 | 44 ± 10 | 0.44 | Competitive |

Table 3: Substrate Specificity of SHIP2

| Substrate | Relative Activity |

| Ins(1,2,3,4,5)P5 | +++++ |

| Ins(1,3,4,5)P4 | ++++ |

| PtdIns(3,4,5)P3 | +++ |

| PtdIns(3,5)P2 | +++ |

| Ins(1,4,5,6)P4 | +++ |

| Ins(2,4,5,6)P4 | +++ |

(Relative activity is denoted by '+' symbols, with more symbols indicating higher activity. Data is compiled from multiple sources.)

Experimental Protocols

A variety of in vitro and cell-based assays are utilized to investigate the function and regulation of SHIP2. Below are detailed methodologies for key experiments.

Malachite Green Phosphatase Assay

This colorimetric assay is commonly used to measure the enzymatic activity of phosphatases by detecting the release of inorganic phosphate.

Materials:

-

Purified recombinant SHIP2 enzyme

-

Substrate (e.g., PtdIns(3,4,5)P3 or a water-soluble analog like Ins(1,3,4,5)P4)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 volumes of Solution A with 1 volume of Solution B.

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

Procedure:

-

Prepare a standard curve using the phosphate standard (0 to 500 pmol).

-

In a 96-well plate, add 25 µL of assay buffer containing the desired concentration of SHIP2 inhibitor or vehicle control.

-

Add 25 µL of purified SHIP2 enzyme (e.g., 50-100 ng) to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of substrate solution.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released by comparing the absorbance to the standard curve.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to identify protein-protein interactions.

Materials:

-

Cell lysate

-

Primary antibody against the protein of interest (bait protein)

-

Protein A/G-agarose or magnetic beads

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

-

Elution Buffer: 2x Laemmli sample buffer

-

Antibodies for Western blotting (against bait and prey proteins)

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in elution buffer.

-

Boil the samples for 5-10 minutes to elute the proteins and denature them.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the bait and potential interacting (prey) proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Migration and Invasion Assays

These assays are used to assess the effect of SHIP2 on cell motility.

Materials:

-

Transwell inserts (with 8 µm pores)

-

24-well plates

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

-

For invasion assays: Matrigel or other basement membrane extract

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain

Procedure:

-

For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Add medium containing the chemoattractant to the lower chamber.

-

Incubate the plate at 37°C for 12-48 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with crystal violet for 20 minutes.

-

Wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several fields of view under a microscope.

Conclusion and Future Directions

SHIP2 is a multifaceted enzyme that plays a pivotal role in regulating key cellular processes. Its established function as a negative regulator of the PI3K/Akt pathway, coupled with its involvement in other signaling networks, underscores its importance in maintaining cellular homeostasis. The growing body of evidence linking SHIP2 dysregulation to various diseases has solidified its status as a promising therapeutic target. The development of potent and selective SHIP2 inhibitors offers valuable tools for further elucidating its physiological and pathological roles and holds promise for the development of novel therapies for conditions such as type 2 diabetes and cancer. Future research will likely focus on the development of next-generation SHIP2 modulators with improved pharmacological properties and a deeper understanding of the complex interplay between SHIP2's catalytic and scaffolding functions in different cellular contexts.

References

- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. AS 1949490 | Inositol Phosphatases | Tocris Bioscience [tocris.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

The Role of SHIP2 in Metabolic Diseases: A Technical Guide for Researchers

Abstract

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By hydrolyzing the key second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 attenuates insulin signaling and other growth factor-mediated pathways. Growing evidence implicates SHIP2 as a key player in the pathophysiology of various metabolic diseases, including obesity, insulin resistance, and type 2 diabetes. This technical guide provides an in-depth overview of the role of SHIP2 in metabolic diseases, focusing on its mechanism of action, impact on glucose and lipid metabolism, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data from key studies are presented to aid researchers in the field of metabolic disease and drug development.

Introduction: SHIP2 as a Key Regulator of Insulin Signaling

The PI3K/Akt signaling cascade is central to the metabolic actions of insulin. Upon insulin binding to its receptor, a series of phosphorylation events leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and the downstream regulation of glucose uptake, glycogen synthesis, and lipid metabolism.

SHIP2 acts as a crucial brake on this pathway by dephosphorylating PIP3 at the 5' position of the inositol ring.[1][2] This action terminates the signaling cascade, thereby negatively regulating insulin's effects. Dysregulation of SHIP2 expression or activity has been linked to impaired insulin sensitivity and the development of metabolic disorders.[1][3]

SHIP2 Signaling Pathway

The canonical insulin signaling pathway and the intervention point of SHIP2 are depicted below. Insulin binding to the insulin receptor (IR) triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This creates docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit to produce PIP3 from PIP2. SHIP2 hydrolyzes PIP3, thus attenuating the downstream signaling through Akt and other effector proteins.

Caption: The Insulin Signaling Pathway and the Role of SHIP2.

Quantitative Data on SHIP2 in Metabolic Diseases

Numerous studies utilizing animal models and in vitro systems have provided quantitative data on the impact of SHIP2 on metabolic parameters. This section summarizes key findings in tabular format for easy comparison.

Effects of SHIP2 Overexpression and Knockout in Mice

| Parameter | Model | Observation | Fold Change/Percentage Change | Reference |

| Body Weight | SHIP2 Transgenic Mice | Increased body weight on a normal chow diet. | +5.0% (P < 0.05) | [4] |

| Glucose Tolerance | SHIP2 Transgenic Mice | Impaired glucose tolerance. | 1.2-fold increase in glucose AUC | [4] |

| Insulin Sensitivity | SHIP2 Transgenic Mice | Impaired insulin sensitivity. | Elevated blood glucose at 90 and 120 min post-insulin injection. | [5] |

| Akt Phosphorylation | SHIP2 Transgenic Mice | Decreased in fat, skeletal muscle, and liver. | - | [4] |

| Glucose Tolerance | Endothelial SHIP2 Knockout (ECSHIP2Δ/+) Mice | Enhanced glucose tolerance. | AUC 852 vs 1104 (p=0.04) | [6][7] |

| Insulin Sensitivity | Endothelial SHIP2 Knockout (ECSHIP2Δ/+) Mice | Enhanced insulin sensitivity. | AUC 768 vs 950 (p=0.02) | [6][7] |

| Fasting Insulin | Endothelial SHIP2 Knockout (ECSHIP2Δ/+) Mice | Lower fasting insulin. | 0.36 vs 0.49 ng/ml (p=0.003) | [6][7] |

| Body Weight | G2e3 (implicated with SHIP2 function) Knockout Mice | Significant increase in body weight. | +11% | [8] |

| Total Body Fat | G2e3 Knockout Mice | Significant increase in total body fat. | +65% | [8] |

Effects of SHIP2 Inhibition

The small molecule AS1949490 is a potent and selective inhibitor of SHIP2.[3][5] Its effects on metabolic parameters have been studied both in vitro and in vivo.

| Parameter | Model | Treatment | Observation | IC50/Ki Value | Reference |

| SHIP2 Inhibition | Human SHIP2 | AS1949490 | Potent inhibition. | IC50 = 0.62 µM, Ki = 0.44 µM | [3][9] |

| SHIP2 Inhibition | Mouse SHIP2 | AS1949490 | Potent inhibition. | IC50 = 0.34 µM | [9][10] |

| SHIP1 Inhibition | Human SHIP1 | AS1949490 | Weaker inhibition. | IC50 = 13 µM | [10] |

| Akt Phosphorylation | L6 Myotubes | AS1949490 (0-16 µM) | Increased insulin-induced Akt phosphorylation. | - | [10] |

| Glucose Uptake | L6 Myotubes | AS1949490 (0-10 µM) | Stimulated glucose uptake. | - | [10] |

| Gluconeogenesis | FAO Hepatocytes | AS1949490 (0-10 µM) | Suppressed gluconeogenesis. | - | [10] |

| Plasma Glucose | Diabetic (db/db) Mice | AS1949490 (300 mg/kg, p.o.) | Decreased plasma glucose. | 23% reduction | [10] |

| Fasting Blood Glucose | Diabetic (db/db) Mice | AS1949490 (300 mg/kg, p.o.) | Reduced fasting blood glucose. | 37% reduction | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of SHIP2 in metabolic diseases.

Western Blotting for Phosphorylated Akt

This protocol is adapted for L6 myotubes to assess insulin-stimulated Akt phosphorylation.

Materials:

-

L6 myoblasts

-

Culture medium (e.g., DMEM with 10% FBS)

-

Insulin (100 nM)

-

Lysis buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 20 mM sodium pyrophosphate, 10 mM NaF, 20 mM beta-glycerophosphate, 1% Triton X-100, 1 mM Na3VO4, 1 mM PMSF, and 10 µg/ml leupeptin and aprotinin.[6]

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer: 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt (total) (Cell Signaling Technology).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ECL detection reagents.

Procedure:

-

Culture L6 myoblasts and differentiate into myotubes.

-

Serum-starve the myotubes for 4 hours.

-

Stimulate cells with or without 100 nM insulin for 15 minutes at 37°C.[6]

-

Wash cells three times with ice-cold PBS.

-

Lyse cells in 1 ml of lysis buffer per plate, incubate on a rotator for 15 minutes at 4°C.[6]

-

Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Detect the signal using an ECL kit and an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

Caption: Western Blot Workflow for Phosphorylated Proteins.

2-Deoxy-D-[3H]glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in 12-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) with 0.1% BSA.

-

Insulin (100 nM).

-

2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/ml).

-

Unlabeled 2-deoxy-D-glucose.

-

Cytochalasin B (as a negative control).

-

0.5 M NaOH.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve adipocytes for 2-4 hours in DMEM.

-

Wash cells twice with KRH buffer.

-

Incubate cells in KRH buffer with or without 100 nM insulin for 20 minutes at 37°C.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose (final concentration, e.g., 50 µM).

-

Incubate for 5 minutes at 37°C.

-

Terminate uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells in 0.5 ml of 0.5 M NaOH.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Determine protein concentration in parallel wells for normalization.

Malachite Green Phosphatase Assay for SHIP2 Activity

This colorimetric assay measures the phosphatase activity of SHIP2 by detecting the release of inorganic phosphate (Pi).[14][15][16]

Materials:

-

Immunoprecipitated SHIP2 or recombinant SHIP2 protein.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Phosphoinositide substrate (e.g., diC8-PI(3,4,5)P3).

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green in water.

-

Solution B: 4.2% ammonium molybdate in 4 M HCl.

-

Working Solution: Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%.

-

-

Phosphate standard solution (e.g., KH2PO4).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a phosphate standard curve (0-40 µM) in the assay buffer.

-

In a 96-well plate, add immunoprecipitated SHIP2 or recombinant SHIP2 to the assay buffer.

-

Initiate the reaction by adding the phosphoinositide substrate.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding the Malachite Green Working Solution.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.

Caption: Malachite Green Phosphatase Assay Workflow.

Adenovirus-Mediated Gene Transfer in Mice

This protocol describes the in vivo delivery of adenoviral vectors encoding SHIP2 to the liver of mice via tail vein injection.

Materials:

-

Recombinant adenovirus encoding wild-type SHIP2 (WT-SHIP2) or a dominant-negative mutant (ΔIP-SHIP2).

-

Control adenovirus (e.g., encoding LacZ).

-

Male C57BL/6J or db/db mice (8-10 weeks old).

-

Sterile saline.

-

Insulin syringes (29-gauge).

Procedure:

-

Propagate and purify the recombinant adenoviruses. Determine the viral titer (plaque-forming units per ml).

-

Dilute the adenovirus to the desired concentration in sterile saline. A typical dose is 1 x 10⁹ to 1 x 10¹¹ plaque-forming units (pfu) per mouse.

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Restrain the mouse.

-

Inject a total volume of 100-200 µl of the adenovirus solution into a lateral tail vein using an insulin syringe.

-

Monitor the mice for any adverse effects.

-

Tissues can be harvested for analysis typically 4-7 days post-injection.

SHIP2 as a Therapeutic Target for Metabolic Diseases

The pivotal role of SHIP2 as a negative regulator of insulin signaling makes it an attractive therapeutic target for the treatment of insulin resistance and type 2 diabetes.[17] Inhibition of SHIP2 is expected to enhance insulin sensitivity by increasing the cellular levels of PIP3, thereby augmenting the downstream signaling cascade.

Several small molecule inhibitors of SHIP2 have been developed and have shown promising results in preclinical studies.[1][9] As detailed in Table 3.2, the inhibitor AS1949490 has been shown to improve glucose tolerance and reduce blood glucose levels in diabetic mice.[10][11] The development of more potent and selective SHIP2 inhibitors with favorable pharmacokinetic properties is an active area of research.

Conclusion

SHIP2 is a key phosphatase that plays a critical role in the negative regulation of insulin signaling and glucose metabolism. Its overexpression or increased activity is associated with insulin resistance and metabolic diseases. The data and experimental protocols summarized in this technical guide highlight the importance of SHIP2 as a subject of investigation and a potential therapeutic target. Further research into the intricate mechanisms of SHIP2 regulation and the development of novel inhibitors will be crucial in the fight against the growing epidemic of metabolic disorders.

References

- 1. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AS1949490 (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 5. AS 1949490 | Inositol Phosphatases | Tocris Bioscience [tocris.com]

- 6. Novel Endogenous, Insulin-Stimulated Akt2 Protein Interaction Partners in L6 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inositol 5-phosphatase SHIP2 regulates endocytic clathrin-coated pit dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Obesity of G2e3 Knockout Mice Suggests That Obesity-Associated Variants Near Human G2E3 Decrease G2E3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. genecards.org [genecards.org]

- 15. uniprot.org [uniprot.org]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. diabetesjournals.org [diabetesjournals.org]

The SHIP2 Signaling Pathway: A Critical Regulator in Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SH2-containing inositol-5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical enzyme in phosphoinositide signaling. While initially recognized for its role in insulin signaling and metabolic regulation, a growing body of evidence has implicated SHIP2 as a key player in the development and progression of various cancers.[1][2][3] Unlike the tumor suppressor PTEN, which antagonizes the PI3K pathway by dephosphorylating the 3-position of phosphoinositides, SHIP2 acts on the 5-position.[4][5] This distinct enzymatic activity results in a complex and often context-dependent role in cancer, positioning SHIP2 as a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the SHIP2 signaling pathway in cancer progression, with a focus on its molecular mechanisms, quantitative expression data, and detailed experimental methodologies for its study.

The Core SHIP2 Signaling Pathway

SHIP2 is a key regulator of the PI3K/Akt signaling cascade.[1][6] Upon activation by upstream signals, such as growth factors like Epidermal Growth Factor (EGF), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][7] PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

SHIP2's primary function is to hydrolyze the 5-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1][4] This action has a dual consequence in cancer signaling:

-

Downregulation of PIP3-dependent signaling: By depleting PIP3, SHIP2 can attenuate the full activation of certain PIP3-dependent pathways, a function that would suggest a tumor-suppressive role.[1]

-

Production of PI(3,4)P2: The product of SHIP2's enzymatic activity, PI(3,4)P2, is not an inert byproduct. It can also bind to the pleckstrin homology (PH) domains of proteins like Akt, leading to its activation.[1][4] This suggests a pro-oncogenic role for SHIP2 by sustaining Akt signaling.

This dual functionality underscores the complexity of SHIP2's role in cancer, which can be influenced by the specific cellular context and the relative importance of PIP3 versus PI(3,4)P2 in driving downstream oncogenic processes.

Upstream Regulation of SHIP2

SHIP2 is regulated by various upstream signals, with the Epidermal Growth Factor Receptor (EGFR) pathway being one of the most well-documented in the context of cancer.[7][8] Upon EGF binding, EGFR undergoes autophosphorylation, creating docking sites for SH2 domain-containing proteins, including SHIP2.[7] This recruitment to the plasma membrane brings SHIP2 into proximity with its substrate, PIP3. Additionally, SHIP2 can be tyrosine phosphorylated by receptor tyrosine kinases, which may modulate its activity and interactions with other proteins.[7]

Downstream Effectors of SHIP2 Signaling

The consequences of SHIP2 activity are propagated through several downstream signaling pathways that are crucial for cancer progression:

-

PI3K/Akt Pathway: As mentioned, SHIP2 directly modulates the activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets to promote cell survival, proliferation, and growth.[1][6] This includes the inhibition of pro-apoptotic proteins and the activation of mTORC1, a key regulator of protein synthesis and cell growth.[1]

-

Cell Migration and Invasion: SHIP2 has been shown to be a positive regulator of cell migration and invasion in several cancer types, including breast and colorectal cancer.[4] This is partly mediated by its product, PI(3,4)P2, which can recruit proteins involved in cytoskeletal rearrangement and the formation of invasive structures like invadopodia. SHIP2 can also influence the expression of chemokine receptors like CXCR4, which are critical for metastasis.[8]

-

Wnt/β-catenin Pathway: Recent studies have revealed a crosstalk between SHIP2 and the Wnt/β-catenin signaling pathway.[9][10] Overexpression of SHIP2 has been shown to promote Wnt/β-catenin signaling by regulating the activity of GSK-3β, a key component of the β-catenin destruction complex.[9][10] This leads to the nuclear translocation of β-catenin and the transcription of target genes involved in proliferation and cell fate.

-

EGFR Turnover: SHIP2 can also influence cancer progression through non-catalytic scaffolding functions. It has been shown to interact with the ubiquitin ligase c-Cbl, thereby regulating the ubiquitination and subsequent degradation of EGFR.[7] By modulating EGFR turnover, SHIP2 can sustain signaling from this critical oncogenic receptor.

Quantitative Data on SHIP2 in Cancer

The expression of SHIP2 is frequently dysregulated in human cancers, with elevated levels often correlating with more aggressive disease and poorer patient outcomes.

| Cancer Type | SHIP2 Expression Change | Clinical Correlation | Reference(s) |

| Breast Cancer | Elevated protein expression in a significant proportion of primary breast cancers compared to non-cancerous tissue.[7][11] | High SHIP2 levels correlate with reduced disease-free and overall survival.[11] Association with estrogen receptor absence and EGFR presence in invasive carcinomas.[11] | [7][11] |

| Colorectal Cancer (CRC) | Increased mRNA and protein expression in CRC tissues compared to adjacent normal tissue.[4][12] | High SHIP2 expression is associated with lymph node metastasis, distant metastasis, and unfavorable overall survival.[12] | [4][12] |

| Non-Small Cell Lung Cancer (NSCLC) | Significantly higher mRNA and protein expression in NSCLC compared to corresponding non-cancerous tissues.[13] | High SHIP2 expression correlates with lymph node metastasis, advanced TNM stage, and a lower 5-year survival rate.[13] | [13] |

| Cell Line | Effect of SHIP2 Knockdown/Inhibition | Quantitative Finding | Reference(s) |

| MDA-MB-231 (Breast Cancer) | Inhibition of cell migration. | Treatment with 10 µM SHIP2 inhibitor AS1949490 inhibits cell migration. | |

| MDA-MB-231 (Breast Cancer) | Decreased tumor growth and metastasis in vivo. | SHIP2-depleted cells formed significantly smaller tumors in xenograft mice with less lung metastasis. | |

| HCT116 and CACO-2 (Colorectal Cancer) | Reduced cell viability. | Treatment with SHIP2 inhibitors (K149 and K103) resulted in dose-dependent cell death.[4] | [4] |

| HCT116 (Colorectal Cancer) | Inhibition of cell migration. | SHIP2 knockdown resulted in an approximately 80% reduction in SHIP2 levels and significantly inhibited cell migration.[4] | [4] |

Experimental Protocols

Western Blot Analysis of SHIP2 and Downstream Signaling Proteins

This protocol describes the detection of SHIP2 and key proteins in its signaling pathway, such as phosphorylated Akt (p-Akt), total Akt, and EGFR, in cancer cell lysates.

Materials:

-

RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-SHIP2, anti-p-Akt (Ser473), anti-Akt, anti-EGFR, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Immunohistochemistry (IHC) for SHIP2 in Tumor Tissues

This protocol outlines the detection of SHIP2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue slides.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity.

-

Blocking serum (e.g., normal goat serum).

-

Primary antibody (anti-SHIP2).

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB chromogen solution.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene.

-

Rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

-

-

Peroxidase Blocking:

-

Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate with blocking serum to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the anti-SHIP2 primary antibody overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody.

-

Incubate with streptavidin-HRP conjugate.

-

Develop the signal with DAB chromogen solution.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections and mount with a coverslip using mounting medium.

-

shRNA-mediated Knockdown of SHIP2

This protocol describes the stable knockdown of SHIP2 expression in a cancer cell line (e.g., MDA-MB-231) using lentiviral shRNA.

Materials:

-

Lentiviral vectors expressing shRNA targeting SHIP2 and a non-targeting control shRNA.

-

Packaging plasmids (e.g., psPAX2, pMD2.G).

-

HEK293T cells for lentivirus production.

-

Transfection reagent.

-

Target cancer cell line (e.g., MDA-MB-231).

-

Polybrene.

-

Puromycin for selection.

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Transduction of Target Cells:

-

Seed the target cancer cells.

-

Transduce the cells with the lentiviral supernatant in the presence of polybrene (e.g., 8 µg/mL).

-

-

Selection of Stable Knockdown Cells:

-

After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

-

Maintain the selection until non-transduced control cells are eliminated.

-

-

Validation of Knockdown:

-

Confirm the reduction in SHIP2 expression in the stable cell lines by Western blot and/or qRT-PCR.

-

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of SHIP2 modulation on cancer cell migration.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Serum-free cell culture medium.

-

Cell culture medium with a chemoattractant (e.g., 10% FBS).

-

Cotton swabs.

-

Crystal violet staining solution.

Procedure:

-

Cell Preparation:

-

Starve the cancer cells (control and SHIP2-knockdown/inhibited) in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add medium containing the chemoattractant to the lower chamber.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 12-24 hours).

-

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

In Vivo Tumorigenesis Assay

This protocol assesses the effect of SHIP2 on tumor growth in an animal model.[14][15]

Materials:

-

Control and SHIP2-knockdown cancer cells.

-

Sterile PBS or Matrigel.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation:

-

Harvest the control and SHIP2-knockdown cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject the cell suspension into the flanks of the mice.

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

At the end of the experiment, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

The tumors can be further processed for histological or molecular analysis.

-

Mandatory Visualizations

Caption: Core SHIP2 signaling pathways in cancer.

Caption: Western Blot experimental workflow.

Caption: Workflow for shRNA-mediated SHIP2 knockdown.

Conclusion

SHIP2 is a multifaceted signaling molecule that plays a significant, albeit complex, role in cancer progression. Its ability to modulate the critical PI3K/Akt pathway, coupled with its crosstalk with other oncogenic pathways like Wnt/β-catenin and its influence on receptor tyrosine kinase signaling, makes it a compelling therapeutic target. The upregulation of SHIP2 in various cancers and its correlation with poor prognosis further highlight its clinical relevance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of SHIP2 in cancer and to explore the therapeutic potential of its inhibition. Future research focused on developing potent and specific SHIP2 inhibitors holds promise for novel and effective cancer therapies.

References

- 1. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3 Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inositol 5-phosphatase SHIP2 regulates endocytic clathrin-coated pit dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. origene.com [origene.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Tumorigenicity Assay in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of SHIP2: A Technical Guide for Researchers

An In-depth Exploration of the SH2-Containing Inositol 5-Phosphatase 2 (SHIP2), its discovery, function, and significance in cellular signaling and drug development.

Introduction

The SH2-containing inositol 5-phosphatase 2 (SHIP2), also known as inositol polyphosphate phosphatase-like 1 (INPPL1), is a ubiquitously expressed enzyme that plays a critical role in regulating a variety of cellular processes.[1] Primarily recognized for its function as a 5'-inositol phosphatase, SHIP2 modulates the levels of key phosphoinositide second messengers, thereby influencing signaling pathways crucial for cell growth, metabolism, and motility. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to SHIP2, tailored for researchers, scientists, and drug development professionals.

Discovery and Cloning of SHIP2 (INPPL1)

The journey to understanding SHIP2 began with the identification of a novel human cDNA, designated INPPL1. In 1995, a novel human cDNA, INPPL1, was cloned and found to have a corresponding mRNA of 4657 nucleotides, which is widely expressed in human tissues.[2] This cDNA contained an open reading frame of 3441 nucleotides, encoding a protein with domains homologous to inositol triphosphate phosphatases.

Subsequent research in 1999 led to the cloning of the rat homolog of SHIP2 from skeletal muscle, a key tissue for insulin action. This study revealed that the rat SHIP2 cDNA encodes a 1183-amino-acid protein.[3]

Experimental Protocol: Cloning of the Human INPPL1 cDNA

The initial cloning of the INPPL1 cDNA involved the screening of a human cDNA library. A detailed protocol for such an experiment, based on common molecular biology techniques of the time, is outlined below.

Objective: To isolate and sequence the full-length cDNA of the novel protein INPPL1 (SHIP2).

Methodology:

-

cDNA Library Screening:

-

A human cDNA library (e.g., from a cell line known to express the target protein, such as placental or skeletal muscle tissue) is plated out.

-

The library is screened using a labeled DNA probe. The probe can be designed based on conserved regions of other known inositol phosphatases.

-

Positive clones are identified through autoradiography or other detection methods.

-

-

Plasmid DNA Isolation and Sequencing:

-

Positive clones are picked and cultured in a suitable bacterial host.

-

Plasmid DNA is isolated from the bacterial cultures using a standard miniprep or maxiprep procedure.

-

The isolated plasmid DNA is then sequenced using the Sanger sequencing method with primers flanking the insert.

-

-

Sequence Analysis:

-

The resulting DNA sequences are assembled to obtain the full-length cDNA sequence of INPPL1.

-

The open reading frame (ORF) is identified, and the deduced amino acid sequence is analyzed for conserved domains and motifs by comparing it to protein sequence databases.

-

Characterization of SHIP2 as a 5'-Inositol Phosphatase

Following its discovery, a primary focus of research was to determine the enzymatic function of SHIP2. It was established that SHIP2 is a 5'-inositol phosphatase, meaning it specifically removes the phosphate group from the 5' position of the inositol ring of its substrates.

The primary substrate of SHIP2 is phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), a critical second messenger produced by phosphoinositide 3-kinases (PI3Ks). SHIP2 hydrolyzes PI(3,4,5)P3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[4]

Experimental Protocol: Malachite Green Phosphatase Assay

The enzymatic activity of SHIP2 is commonly measured using the Malachite Green Phosphatase Assay. This colorimetric assay quantifies the amount of free phosphate released from the substrate.[5][6][7][8]

Objective: To determine the in vitro phosphatase activity of SHIP2.

Methodology:

-

Reaction Setup:

-

Recombinant SHIP2 protein is purified from an expression system (e.g., E. coli).[9][10][11][12][13]

-

The reaction is set up in a 96-well plate. Each well contains a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), the substrate (e.g., PI(3,4,5)P3), and the purified SHIP2 enzyme.

-

Control reactions are included, such as a no-enzyme control and a no-substrate control.

-

-

Incubation:

-

The plate is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

-

Detection:

-

The reaction is stopped by the addition of the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

The absorbance of the complex is measured at a wavelength of approximately 620-660 nm using a microplate reader.

-

-

Quantification:

-

The amount of phosphate released is determined by comparing the absorbance values to a standard curve generated using known concentrations of phosphate.

-

The specific activity of the enzyme can then be calculated (e.g., in nmol of phosphate released per minute per mg of enzyme).

-

Quantitative Data on SHIP2

Quantitative analysis of SHIP2's enzymatic activity, expression levels, and inhibition is crucial for understanding its cellular function and for the development of therapeutic inhibitors.

Table 1: Inhibitor IC50 Values for SHIP2

| Inhibitor | IC50 (µM) | Notes |

| AS1949490 | 0.62 (human) | Selective for SHIP2 over SHIP1 (IC50 = 13 µM).[1][14][15] |

| 0.34 (mouse) | ||

| Biphenyl(2,3',4,5',6)P5 | 1.8 | A phosphorylated polyphenol.[4] |

| Bz(1,2,4,5)P4 | 11.2 | A phosphorylated polyphenol.[4] |

| Bz(1,2,3,4)P4 | 19.6 | A phosphorylated polyphenol.[4] |

Table 2: Kinetic Parameters of SHIP2

| Substrate | Km (µM) | Vmax/kcat | Notes |

| PI(3,4,5)P3-DiC8 | - | 11-fold increase with C2 domain | The presence of the C2 domain significantly increases the catalytic rate.[16] |

| I(1,3,4,5)P4 | - | ~50% increase with C2 domain | The presence of the C2 domain enhances the catalytic rate.[16] |

Table 3: Relative Expression of SHIP2 Protein in Cell Lines

| Cell Line | Relative Expression | Notes |

| MDA-231 (Breast Cancer) | High | [17] |

| SKBR-3 (Breast Cancer) | High | [17] |

| MDA-468 (Breast Cancer) | High | [17] |

| MDA-436 (Breast Cancer) | High | [17] |

| MCF-7 (Breast Cancer) | High | [17] |

| ZR-75 (Breast Cancer) | High | [17] |

| HME-50 (Non-transformed) | Low (6-18 fold lower than cancer cells) | [17] |

| MCF-10A (Non-transformed) | Low (2-5 fold lower than cancer cells) | [17] |

| SKMEL5 (Melanoma) | Detectable | [18] |

| HeLa (Cervical Cancer) | Detectable | [18] |

SHIP2 in Cellular Signaling Pathways

SHIP2 is a key regulator of several critical signaling pathways, primarily through its ability to dephosphorylate PI(3,4,5)P3.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. This leads to the recruitment and activation of Akt. SHIP2 acts as a negative regulator of this pathway by converting PI(3,4,5)P3 to PI(3,4)P2, thereby terminating the signal.

Caption: The role of SHIP2 in the PI3K/Akt signaling pathway.

Insulin Signaling

SHIP2 is a well-established negative regulator of the insulin signaling pathway.[19][20] Overexpression of SHIP2 impairs insulin-induced metabolic actions.[21] Conversely, depletion of SHIP2 can enhance insulin sensitivity. This regulation is primarily achieved through SHIP2's dephosphorylation of PI(3,4,5)P3, which is a key downstream mediator of the insulin receptor. The liver-specific expression of a dominant-negative SHIP2 has been shown to improve symptoms of type 2 diabetes in mouse models.[20]

Caption: SHIP2 as a negative regulator of the insulin signaling pathway.

EGFR Signaling and Turnover

SHIP2 also plays a role in the regulation of the epidermal growth factor receptor (EGFR) signaling pathway and its turnover.[22][23][24] Studies have shown that SHIP2 can be recruited to the EGFR upon stimulation and that its depletion can lead to enhanced EGFR degradation.[23][25][26]

Experimental Protocol: Analysis of Insulin Signaling in SHIP2-Depleted Cells

Objective: To investigate the effect of SHIP2 depletion on insulin-stimulated Akt phosphorylation.

Methodology:

-

Cell Culture and SHIP2 Knockdown:

-

A suitable cell line (e.g., C2C12 myotubes or adipocytes) is cultured.[21][27]

-

SHIP2 expression is knocked down using RNA interference (siRNA or shRNA) targeting the INPPL1 gene. A non-targeting siRNA is used as a control.[28]

-

The efficiency of SHIP2 knockdown is confirmed by Western blot analysis.[28][29]

-

-

Insulin Stimulation:

-

Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal signaling.

-

The cells are then stimulated with insulin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

The signals are detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

The band intensities are quantified to determine the ratio of p-Akt to total Akt.

-

Experimental Workflows

Characterizing a Novel SHIP2 Inhibitor

The discovery and characterization of novel SHIP2 inhibitors is a key area of research for developing new therapeutics, particularly for metabolic diseases and cancer.

Caption: A typical workflow for the discovery and characterization of a novel SHIP2 inhibitor.

Conclusion

Since its initial discovery as the INPPL1 gene, SHIP2 has emerged as a critical regulator of phosphoinositide signaling. Its role as a 5'-inositol phosphatase places it at the crossroads of several vital cellular pathways, including those governing insulin action and growth factor signaling. The wealth of research detailed in this guide highlights the importance of SHIP2 as a key enzyme in cellular homeostasis and as a promising target for the development of novel therapeutics for a range of diseases, including type 2 diabetes and cancer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers dedicated to unraveling the complexities of SHIP2 function and its therapeutic potential.

References

- 1. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Gene INPPL1, Encoding the Lipid Phosphatase SHIP2, Is a Candidate for Type 2 Diabetes In Rat and Man | Diabetes | American Diabetes Association [diabetesjournals.org]

- 3. The mouse SHIP2 (Inppl1) gene: complementary DNA, genomic structure, promoter analysis, and gene expression in the embryo and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. interchim.fr [interchim.fr]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Expression, purification and characterization of the RhoA-binding domain of human SHIP2 in E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. E. coli protein expression and purification [protocols.io]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

- 13. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AS1949490 (SHIP2 Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 16. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SHIP2 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of the liver-specific expression of SHIP2 (SH2-containing inositol 5'-phosphatase 2) on insulin signaling and glucose metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Transcriptional profiling of C2C12 myotubes in response to SHIP2 depletion and insulin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential activation of the inositol 5-phosphatase SHIP2 by EGF and insulin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. SHIP2 phosphoinositol phosphatase positively regulates EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methods to study endocytic trafficking of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Evidence for SH2 Domain-Containing 5′-Inositol Phosphatase-2 (SHIP2) Contributing to a Lymphatic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Role of SHIP2 in the Regulation of the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT pathway is implicated in a wide range of diseases, most notably cancer and type 2 diabetes. SHIP2 exerts its regulatory function primarily through its lipid phosphatase activity, hydrolyzing the key second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action directly counteracts the activity of PI3K and dampens downstream AKT signaling. This technical guide provides an in-depth exploration of the molecular mechanisms by which SHIP2 regulates the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key interactions and processes.

The Core Mechanism: SHIP2 as a Lipid Phosphatase

The canonical function of SHIP2 in regulating the PI3K/AKT pathway lies in its enzymatic activity as a 5-phosphatase.[1] The activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) triggers the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[2] This lipid second messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

The recruitment of AKT and PDK1 to the plasma membrane facilitates the phosphorylation of AKT at two key residues: threonine 308 (T308) by PDK1 and serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2). Dual phosphorylation leads to the full activation of AKT, which then phosphorylates a plethora of downstream substrates, thereby orchestrating a wide array of cellular responses.

SHIP2 directly opposes this activation cascade by dephosphorylating the 5-position of the inositol ring of PI(3,4,5)P3, converting it to PI(3,4)P2.[1][2] This action has a dual effect:

-

Termination of PI(3,4,5)P3-dependent signaling: By reducing the cellular levels of PI(3,4,5)P3, SHIP2 limits the recruitment and subsequent activation of AKT and other PH domain-containing proteins.

-

Generation of a new second messenger: The product of the SHIP2-catalyzed reaction, PI(3,4)P2, can also function as a second messenger, although its signaling roles are distinct from those of PI(3,4,5)P3. While PI(3,4)P2 can also bind to the PH domain of AKT, it does so with different affinity and may lead to differential downstream signaling.[2]

The interplay between PI3K and SHIP2 creates a tightly controlled balance of PI(3,4,5)P3 and PI(3,4)P2 levels, which is essential for maintaining cellular homeostasis.

Domain Architecture and Molecular Interactions of SHIP2

SHIP2 is a large, multi-domain protein, and its function is intricately regulated by the interactions of its various domains. Understanding this architecture is key to comprehending its role in the PI3K/AKT pathway.

-

SH2 (Src Homology 2) Domain: Located at the N-terminus, the SH2 domain recognizes and binds to specific phosphotyrosine (pY) motifs on activated receptor tyrosine kinases and their associated adaptor proteins.[3] This interaction is crucial for the recruitment of SHIP2 to the plasma membrane, where its substrate, PI(3,4,5)P3, is located. The binding affinity of SH2 domains for their phosphopeptide ligands is typically in the low micromolar to nanomolar range.[4][5]

-

Catalytic 5-Phosphatase Domain: This is the core functional domain responsible for the hydrolysis of PI(3,4,5)P3.

-

C2 Domain: The C2 domain is often involved in binding to phospholipids in a calcium-dependent or -independent manner. In SHIP2, the C2 domain appears to have a weaker affinity for anionic membranes compared to other C2 domain-containing proteins like PTEN.[6][7][8] Its primary role may be to allosterically regulate the catalytic activity of the phosphatase domain rather than acting as a primary membrane anchor.[6]

-

Proline-Rich Region and other motifs: These regions mediate interactions with various other signaling proteins, further integrating SHIP2 into the broader cellular signaling network.

The recruitment of SHIP2 to activated receptor complexes via its SH2 domain is a critical step in its regulation of PI3K signaling. This places the phosphatase in close proximity to its substrate, allowing for efficient termination of the signal.

Quantitative Data on SHIP2 Function and Regulation

A quantitative understanding of the molecular interactions and enzymatic activity of SHIP2 is essential for researchers and drug development professionals. The following tables summarize key quantitative data available in the literature.

| Parameter | Molecule(s) | Value | Method | Reference |

| Binding Affinity (KD) | SHIP2-SH2 and EPIYA-A phosphopeptide | 23.43 µM | Fluorescence Polarization | [4] |

| SHIP2-SH2 and EPIYA-B phosphopeptide | 18.59 µM | Fluorescence Polarization | [4] | |

| SHIP2-SH2 and EPIYA-C phosphopeptide | 2.96 µM | Fluorescence Polarization | [4] | |

| SHIP2-SH2 and EPIYA-D phosphopeptide | 3.16 µM | Fluorescence Polarization | [4] |

Table 1: Binding Affinities of the SHIP2 SH2 Domain for Phosphopeptides. The dissociation constants (KD) indicate a micromolar affinity of the SHIP2 SH2 domain for various phosphotyrosine-containing peptides from the Helicobacter pylori CagA protein, demonstrating the specificity of this interaction.

| Inhibitor | Target | IC50 | Cell Line/System | Reference |

| AS1949490 | Human SHIP2 | 0.62 µM | In vitro | [9] |

| Mouse SHIP2 | 0.34 µM | In vitro | [9] | |

| 7a | SHIP2 | > 50 µM | In vitro | [10] |

| 7c | SHIP2 | > 50 µM | In vitro | [10] |

Table 2: IC50 Values of Selected SHIP2 Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of small molecule inhibitors against SHIP2's phosphatase activity. Note that the inhibitory potential can vary significantly between different chemical scaffolds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of the PI3K/AKT pathway by SHIP2.

In Vitro SHIP2 Phosphatase Assay

This assay directly measures the enzymatic activity of SHIP2 by quantifying the release of inorganic phosphate from its substrate, PI(3,4,5)P3.

Materials:

-

Recombinant SHIP2 enzyme

-

PI(3,4,5)P3 substrate (e.g., di-C8-PI(3,4,5)P3)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Malachite Green Phosphate Detection Kit

Procedure:

-

Prepare serial dilutions of the SHIP2 inhibitor or vehicle control in the assay buffer.

-

Add the recombinant SHIP2 enzyme to each well of a 96-well plate containing the inhibitor or vehicle. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the PI(3,4,5)P3 substrate to each well. The final substrate concentration should be close to the Km of the enzyme for accurate IC50 determination.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each reaction.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis of AKT Phosphorylation

This is a standard technique to assess the activation state of AKT in response to various stimuli and the effect of SHIP2 modulation.

Materials:

-

Cell culture reagents

-

Stimulants (e.g., insulin, EGF) and inhibitors (e.g., SHIP2 inhibitors)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AKT Ser473, anti-phospho-AKT Thr308, anti-total AKT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Pre-treat the cells with the SHIP2 inhibitor or vehicle for the desired time.

-

Stimulate the cells with the appropriate agonist (e.g., insulin) for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., GAPDH) to normalize the data.

Co-Immunoprecipitation (Co-IP) of SHIP2 and PI3K/AKT Pathway Components

Co-IP is used to investigate the physical interaction between SHIP2 and other proteins in the PI3K/AKT signaling cascade.

Materials:

-

Cell culture reagents

-

Lysis buffer (a non-denaturing buffer such as Triton X-100-based buffer is recommended)

-

Primary antibody for immunoprecipitation (e.g., anti-SHIP2)

-

Control IgG antibody (from the same species as the IP antibody)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Western blot reagents (as described in section 4.2)

Procedure:

-

Lyse the cells using a non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads and a control IgG to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SHIP2) or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., p85 subunit of PI3K, AKT) and the immunoprecipitated protein (SHIP2).

siRNA-Mediated Knockdown of SHIP2

This technique is used to specifically reduce the expression of SHIP2 in cells to study the functional consequences on the PI3K/AKT pathway.

Materials:

-

Cell line of interest

-

SHIP2-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Antibiotic-free growth medium

Procedure:

-

One day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.[11][12]

-

On the day of transfection, dilute the SHIP2 siRNA or control siRNA in Opti-MEM.[11]

-

In a separate tube, dilute the transfection reagent in Opti-MEM.[11]

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[11]

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 24-72 hours.

-

After the incubation period, harvest the cells and analyze the knockdown efficiency by Western blotting or qRT-PCR for SHIP2 expression.

-

Perform downstream functional assays, such as Western blotting for AKT phosphorylation, to assess the effect of SHIP2 knockdown on the PI3K/AKT pathway.

Visualizing the Pathway and Experimental Workflows

Diagrams are indispensable tools for understanding complex biological systems. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the SHIP2-regulated PI3K/AKT pathway and a typical experimental workflow.

Signaling Pathway of SHIP2 Regulation of PI3K/AKT

Caption: The SHIP2-regulated PI3K/AKT signaling pathway.

Experimental Workflow for Investigating SHIP2 Inhibition

Caption: A typical workflow for studying the effects of SHIP2 inhibitors.

Conclusion

SHIP2 is a pivotal negative regulator of the PI3K/AKT signaling pathway, playing a crucial role in maintaining cellular homeostasis. Its function as a lipid phosphatase, converting PI(3,4,5)P3 to PI(3,4)P2, directly antagonizes the pro-survival and pro-growth signals mediated by PI3K and AKT. The intricate regulation of SHIP2's activity and localization through its various domains highlights its complex role in cellular signaling. Given the frequent dysregulation of the PI3K/AKT pathway in human diseases, SHIP2 has emerged as a promising therapeutic target. The development of specific and potent SHIP2 inhibitors holds significant potential for the treatment of cancer and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of SHIP2's function, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate the role of this critical enzyme and develop novel therapeutic strategies.

References

- 1. Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]

- 2. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insights into the Binding Propensity of Human SHIP2 SH2 to Oncogenic CagA Isoforms from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of C2 Domains in Two Different Phosphatases: PTEN and SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding of Ca2+-independent C2 domains to lipid membranes: A multi-scale molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. scbt.com [scbt.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

The Nexus of Cellular Regulation: An In-depth Technical Guide to the Downstream Targets and Effectors of SHIP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical enzyme in phosphoinositide signaling, a network pivotal to a multitude of cellular processes. As a key regulator, SHIP2's primary function is the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) at the 5' position, yielding phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This catalytic activity places SHIP2 at the heart of signaling cascades initiated by insulin, growth factors, and integrins, influencing cellular proliferation, survival, migration, and metabolism.[1][2][3] Its dysregulation has been implicated in a range of pathologies, including type 2 diabetes, obesity, and various cancers, making it a compelling target for therapeutic intervention.[4][5][6]

This technical guide provides a comprehensive overview of the downstream targets and effectors of SHIP2. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into SHIP2's signaling pathways, its protein-protein interactions, and the experimental methodologies used to elucidate its functions.

Core Functions and Catalytic Activity of SHIP2

SHIP2 is a multi-domain protein that includes an N-terminal SH2 domain, a central 5-phosphatase catalytic domain, a C2 domain, and a C-terminal proline-rich region.[7] The SH2 domain mediates interactions with phosphorylated tyrosine residues on various proteins, facilitating SHIP2's recruitment to specific signaling complexes.[6] The catalytic domain is responsible for its phosphatase activity, primarily targeting PI(3,4,5)P3.

Substrates and Products

The canonical substrate of SHIP2 is PI(3,4,5)P3, a key second messenger produced by Class I phosphoinositide 3-kinases (PI3Ks).[8] By hydrolyzing the 5-phosphate of PI(3,4,5)P3, SHIP2 generates PI(3,4)P2, another biologically active phosphoinositide.[8] While PI(3,4,5)P3 is a potent activator of downstream effectors like Akt/PKB, the product of SHIP2's activity, PI(3,4)P2, can also recruit and modulate the activity of a distinct set of proteins containing pleckstrin homology (PH) domains.[9] SHIP2 can also hydrolyze the 5-phosphate from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), though PI(3,4,5)P3 is considered its preferred substrate.[1]

Quantitative Data on SHIP2 Interactions and Activity